molecular formula C14H19BrOZn B14870605 4-Cyclohexyloxy-3,5-dimethylphenylZinc bromide

4-Cyclohexyloxy-3,5-dimethylphenylZinc bromide

Cat. No.: B14870605
M. Wt: 348.6 g/mol
InChI Key: GHXVBSIAWLHAMA-UHFFFAOYSA-M
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Description

4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-dimethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:

4-Cyclohexyloxy-3,5-dimethylbromobenzene+Zn4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide\text{4-Cyclohexyloxy-3,5-dimethylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Cyclohexyloxy-3,5-dimethylbromobenzene+Zn→4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Negishi Coupling: Palladium or nickel catalyst, base (e.g., lithium chloride), and organohalide.

    Kumada Coupling: Nickel catalyst and Grignard reagent.

Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products, pharmaceuticals, and advanced materials.

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming biaryl structures is crucial for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its application in cross-coupling reactions allows for the efficient synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the organic substrates undergoing coupling.

Comparison with Similar Compounds

  • 4-Isopropoxy-3,5-dimethylphenylzinc bromide
  • 4-Trifluoromethylphenylmagnesium bromide
  • 5-Methoxycarbonylthiazol-2-ylzinc bromide

Comparison: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different steric and electronic properties, affecting the outcome of the reactions it participates in. For instance, the cyclohexyloxy group can provide steric hindrance, potentially leading to higher selectivity in certain reactions.

Properties

Molecular Formula

C14H19BrOZn

Molecular Weight

348.6 g/mol

IUPAC Name

bromozinc(1+);2-cyclohexyloxy-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C14H19O.BrH.Zn/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13;;/h7-8,13H,3-5,9-10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GHXVBSIAWLHAMA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC2CCCCC2.[Zn+]Br

Origin of Product

United States

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